

Molar Absorptivity of Reactive Orange 16 in Water: A Technical Guide

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Compound of Interest

Compound Name: Reactive Orange 16

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This technical guide provides an in-depth overview of the molar absorptivity of the azo dye **Reactive Orange 16** (RO16) in an aqueous solution. This document outlines the essential physicochemical properties of RO16, details the experimental protocol for determining its molar absorptivity, and presents the relevant data in a clear, tabular format. The information herein is intended to support research and development activities where the accurate quantification of **Reactive Orange 16** is critical.

Physicochemical Properties of Reactive Orange 16

Reactive Orange 16, also known by its Colour Index name C.I. 17757, is an anionic monoazo dye widely used in the textile industry.[1] Its chemical structure and properties are fundamental to understanding its spectrophotometric behavior.

Property	Value	Reference
Chemical Formula	$C_{20}H_{17}N_3Na_2O_{11}S_3$	[1]
Molecular Weight	617.54 g/mol	[1]
CAS Number	12225-88-6	[1]
Maximum Absorption Wavelength (λ_{max}) in Water	~493 - 494 nm	[2]

Molar Absorptivity of Reactive Orange 16

The molar absorptivity (ϵ), also known as the molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is a constant for a specific substance in a given solvent and is a crucial parameter in the Beer-Lambert law, which relates absorbance to concentration.

While a definitive, universally cited value for the molar absorptivity of **Reactive Orange 16** in water is not readily available in the literature, it can be experimentally determined. The following section provides a detailed protocol for this determination. For similar azo dyes, molar absorptivity values can range from approximately 25,000 to 35,000 $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$.

Experimental Protocol for Determination of Molar Absorptivity

The determination of the molar absorptivity of **Reactive Orange 16** is based on the principles of UV-Visible spectrophotometry and the Beer-Lambert law ($A = \epsilon cl$), where A is absorbance, ϵ is the molar absorptivity, c is the molar concentration, and l is the path length of the cuvette.

Materials and Equipment

- **Reactive Orange 16** (analytical grade)
- Distilled or deionized water
- Volumetric flasks (various sizes, e.g., 100 mL, 50 mL, 25 mL, 10 mL)
- Pipettes (various sizes)
- Analytical balance
- UV-Visible spectrophotometer
- Quartz or glass cuvettes (1 cm path length)

Procedure

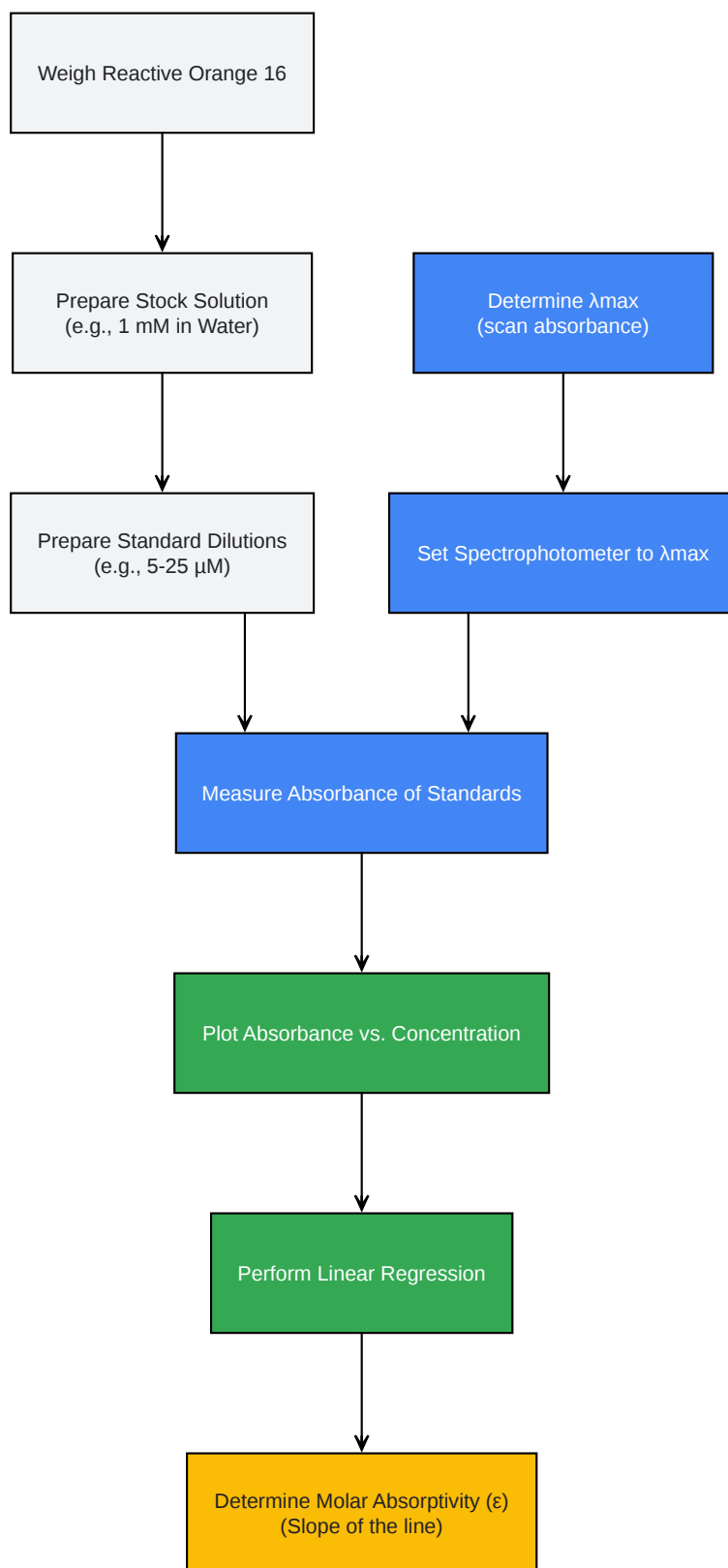
- Preparation of a Stock Solution:

- Accurately weigh a precise amount of **Reactive Orange 16** powder (e.g., 0.0618 g for a 1 mM stock solution).
- Dissolve the powder in a small amount of distilled water in a beaker.
- Quantitatively transfer the solution to a 100 mL volumetric flask.
- Rinse the beaker with distilled water several times and add the rinsings to the volumetric flask.
- Bring the solution to the mark with distilled water and mix thoroughly to ensure homogeneity. This will be your stock solution.
- Preparation of Standard Solutions:
 - Perform a series of dilutions of the stock solution to prepare a set of standard solutions with known concentrations (e.g., 5, 10, 15, 20, 25 μ M).
 - For each standard, pipette the calculated volume of the stock solution into a separate volumetric flask and dilute to the mark with distilled water.
- Spectrophotometric Measurement:
 - Turn on the UV-Visible spectrophotometer and allow it to warm up as per the manufacturer's instructions.
 - Set the wavelength to the maximum absorption wavelength (λ_{max}) of **Reactive Orange 16** in water, which is approximately 494 nm. To determine the precise λ_{max} , scan the absorbance of one of the standard solutions across a wavelength range (e.g., 400-600 nm).
 - Use distilled water as a blank to zero the spectrophotometer.
 - Measure the absorbance of each standard solution at the determined λ_{max} . Ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).
- Data Analysis:

- Plot a calibration curve of absorbance versus molar concentration for the standard solutions.
- The plot should be linear and pass through the origin, in accordance with the Beer-Lambert law.
- Perform a linear regression analysis on the data to obtain the equation of the line ($y = mx + c$), where y is the absorbance, x is the concentration, m is the slope, and c is the y -intercept (which should be close to zero).
- The slope of the calibration curve (m) represents the molar absorptivity (ϵ) when the path length is 1 cm.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the experimental determination of the molar absorptivity of **Reactive Orange 16**.

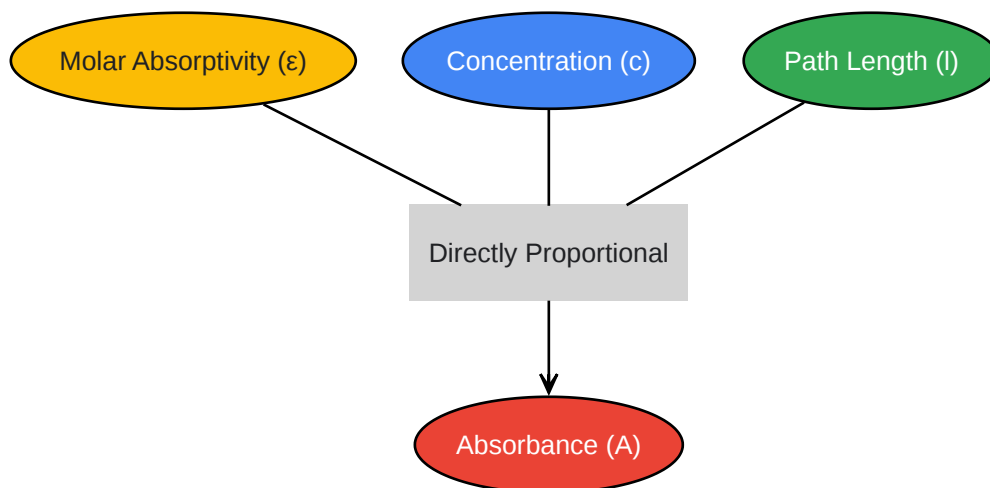


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Caption: Experimental workflow for determining molar absorptivity.

Logical Relationship of Beer-Lambert Law Components

The Beer-Lambert law is the fundamental principle underpinning the spectrophotometric quantification of substances. The following diagram illustrates the relationship between its components.



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Caption: Relationship of Beer-Lambert Law components.

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